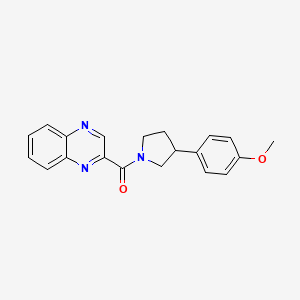

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Description

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic small molecule featuring a pyrrolidine ring substituted at position 3 with a 4-methoxyphenyl group and linked via a methanone bridge to a quinoxalin-2-yl moiety. Quinoxaline derivatives are well-documented for their diverse pharmacological activities, including modulation of serotonin receptors and orexin pathways . The 4-methoxyphenyl substituent may enhance lipophilicity and influence receptor binding kinetics, while the pyrrolidine ring contributes to conformational flexibility.

Properties

IUPAC Name |

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-25-16-8-6-14(7-9-16)15-10-11-23(13-15)20(24)19-12-21-17-4-2-3-5-18(17)22-19/h2-9,12,15H,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMMTMVZHJBQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.

Formation of the Quinoxaline Moiety: This can be synthesized through the condensation of o-phenylenediamine with a diketone.

Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the quinoxaline moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the quinoxaline moiety, converting it to dihydroquinoxaline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potential Pharmacological Applications

Research indicates that (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone may serve as a pharmacological agent targeting neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, which could lead to the development of new treatments for conditions such as depression and anxiety.

Case Study: Antidepressant Activity

A study investigated the antidepressant-like effects of quinoxaline derivatives similar to this compound in animal models. The results showed significant reductions in depressive behaviors, suggesting that the compound could modulate serotonin and norepinephrine pathways effectively .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been widely studied. The following table summarizes findings related to the antimicrobial activity of various quinoxaline derivatives, including this compound:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Quinoxaline Derivative A | Staphylococcus aureus, Escherichia coli | 0.0039 - 0.025 mg/mL | Strong |

| Quinoxaline Derivative B | Pseudomonas aeruginosa | 50 µg/mL | Moderate |

| This Compound | TBD | TBD | TBD |

Preliminary findings suggest that this compound exhibits promising antimicrobial activity against common pathogens, warranting further investigation into its efficacy and mechanism of action .

Synthesis of Complex Organic Molecules

In industrial settings, this compound serves as an intermediate in the synthesis of more complex organic molecules. The methods for synthesizing this compound typically involve multi-step organic reactions, including:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate amine precursors.

- Attachment of the Methoxyphenyl Group : Involves electrophilic aromatic substitution reactions.

- Formation of the Quinoxaline Moiety : Synthesized via condensation reactions.

- Coupling Reactions : Final coupling of the pyrrolidine derivative with the quinoxaline moiety using coupling agents.

These steps are optimized for yield and purity in industrial production settings .

Similar Compounds

The compound can be compared to other derivatives like:

- (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanol : Similar structure but contains a hydroxyl group instead of a carbonyl group.

These comparisons highlight the unique electronic and steric properties conferred by the methoxyphenyl and quinoxaline groups, which may influence reactivity and biological interactions differently from other compounds .

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with several pharmacologically active molecules (Table 1):

Functional Implications of Structural Variations

- Pyrrolidine vs. Piperazine Rings : The 5-membered pyrrolidine in the target compound may confer reduced steric hindrance and altered hydrogen-bonding capacity compared to the 6-membered piperazine in 4a. This could influence binding to targets like 5-HT3 receptors, where piperazine analogs exhibit antidepressant activity .

- Substituent Effects: The 4-methoxyphenyl group in the target compound likely enhances blood-brain barrier penetration compared to unsubstituted phenyl (as in 4a) or halogenated aryl groups (Entries 31–32). Methoxy groups are known to modulate pharmacokinetics and receptor affinity .

- The target compound’s unmodified quinoxaline may favor different binding modes.

Research Findings from Analogous Compounds

Antidepressant Activity

The piperazine-quinoxaline hybrid (4a) demonstrated efficacy in the forced swim test, a rodent model of depression, suggesting serotonin receptor modulation (e.g., 5-HT3 antagonism) as a plausible mechanism . The target compound’s pyrrolidine core and 4-methoxyphenyl group may refine this activity by improving bioavailability or receptor specificity.

Orexin Receptor Antagonism

The absence of chlorine in the target compound may redirect its activity toward other CNS targets, such as serotonin receptors .

Biological Activity

The compound (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a quinoxaline moiety. Its structural formula can be represented as follows:

This configuration is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoxaline derivatives, including those similar to this compound. The following table summarizes the findings related to the antimicrobial activity of various quinoxaline derivatives:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Quinoxaline Derivative A | S. aureus, E. coli | 0.0039 - 0.025 mg/mL | Strong |

| Quinoxaline Derivative B | P. aeruginosa | 50 µg/mL | Moderate |

| This compound | S. aureus, E. coli | TBD | TBD |

The MIC values indicate the concentration at which the compounds inhibit bacterial growth. For instance, some derivatives showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

- Study on Antibacterial Activity : A recent study assessed various pyrrolidine derivatives for their antibacterial properties. The results demonstrated that compounds with electron-donating groups exhibited enhanced antibacterial activity against several bacterial strains . The specific activity of this compound is yet to be fully characterized but is expected to align with these findings due to its structural similarities.

- Inflammatory Response Modulation : Another study investigated the anti-inflammatory potential of quinoxaline derivatives in models of acute inflammation. The results indicated that certain derivatives could significantly reduce inflammatory markers . Given that this compound shares a similar backbone, it may exhibit comparable anti-inflammatory effects.

Research Findings

Research has shown that modifications in the structure of quinoxaline derivatives can lead to significant changes in their biological activities:

- Pyrrolidine Substituents : The presence of different substituents on the pyrrolidine ring has been correlated with varying degrees of bioactivity . For example, substitutions that enhance electron density can improve binding affinity to bacterial targets.

- Quinoxaline Moiety : The quinoxaline structure itself is known for its broad-spectrum antimicrobial properties, making it a valuable scaffold for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.